![molecular formula C19H20FN5O2S B2656113 2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1040653-24-4](/img/structure/B2656113.png)

2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

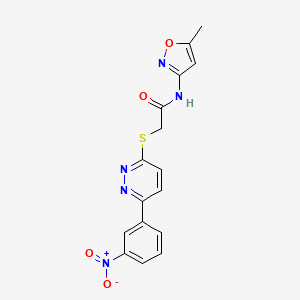

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which is a type of fused triazole . Fused triazoles are a class of compounds that have found applications in various fields due to their interesting physicochemical and biological properties .

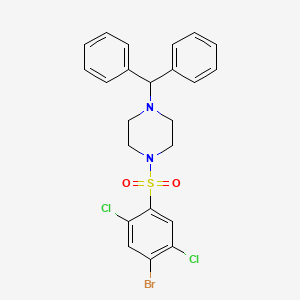

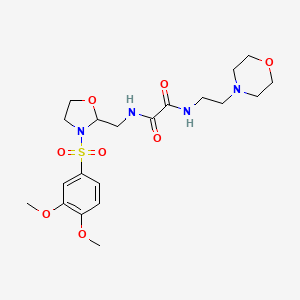

Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a fused ring system combining a triazole and a pyridazine . It also has a cyclohexylthio, a fluoro-phenyl, and an acetamide group attached to it.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and pyridazine rings, as well as the other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. Fused triazoles like [1,2,4]triazolo[4,3-b]pyridazine are known for their superior thermostability .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

a. 11β-Hydroxysteroid Dehydrogenase-Type 1 (11β-HSD-1) Inhibitors: 1,2,4-Triazolo[4,3-a]pyridines have been investigated as inhibitors of 11β-HSD-1 , an enzyme involved in the conversion of inactive cortisone to active cortisol. Dysregulation of this enzyme is associated with metabolic disorders, making it a potential target for treating conditions such as obesity, diabetes, and hypertension .

b. P38α Mitogen-Activated Protein (MAP) Kinase Inhibitors: These compounds also exhibit inhibitory activity against P38α MAP kinase , a key player in cellular stress responses and inflammation. Modulating P38α activity may have therapeutic implications for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

c. Antimalarial Agents: Notably, 1,2,4-triazolo[4,3-a]pyridines have demonstrated efficacy as antimalarial agents. Their unique structural features make them promising candidates for combating malaria, a disease caused by Plasmodium parasites transmitted through mosquito bites .

Coordination Chemistry

These compounds find applications in coordination chemistry due to their ability to form stable complexes with metal ions. Researchers explore their potential as ligands for metal-based catalysts, sensors, and materials with tailored properties .

Material Chemistry

1,2,4-Triazolo[4,3-a]pyridines contribute to material science by serving as building blocks for functional materials. Their incorporation into polymers, nanoparticles, and supramolecular assemblies can lead to novel materials with desirable properties, such as conductivity, luminescence, or drug delivery capabilities .

Energetic Materials

While not explicitly mentioned in the literature, the presence of nitrogen atoms in the triazolo[4,3-a]pyridine scaffold suggests potential applications in energetic materials. Further research could explore their use as components in propellants, explosives, or pyrotechnics .

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O2S/c20-13-6-8-14(9-7-13)21-17(26)12-24-19(27)25-16(22-24)10-11-18(23-25)28-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKNHRFNUSGVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2656033.png)

![8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656047.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2656051.png)

![2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2656052.png)